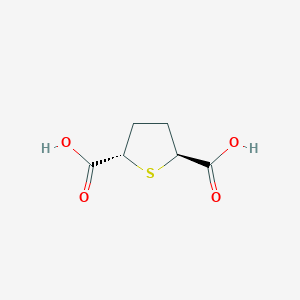

(2S,5S)-硫烷-2,5-二甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Reactions Analysis

Detailed information about the specific chemical reactions involving (2S,5S)-thiolane-2,5-dicarboxylic acid was not found in the available resources . Chemical reactions can be influenced by many factors including temperature, pressure, and the presence of other chemicals, and would typically be studied using various analytical techniques.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like (2S,5S)-thiolane-2,5-dicarboxylic acid can be determined using various analytical techniques . These might include determining its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. Unfortunately, specific data for this compound was not found in the available resources .科学研究应用

生物技术生产和应用

乳酸是一种重要的羟基羧酸,通过生物质发酵进行商业化生产,可用作包括丙酮酸、丙烯酸和乳酸酯在内的各种化学品的原料。生物技术途径为生产这些衍生物提供了“更绿色”的替代方案,突出了生物质作为可持续化学原料的潜力。这种方法强调了生物技术工艺在推进绿色化学和利用乳酸衍生物生产有价值的化学品方面所扮演的角色 (Gao, Ma, & Xu, 2011)。

生物生产中的下游处理

分离和纯化生物生产的化学品(如 1,3-丙二醇和 2,3-丁二醇)具有广泛的应用,这是微生物生产中的关键挑战。通过分离技术(如水两相萃取和渗透蒸发)的进步来应对这些挑战,对于降低成本和提高生物生产过程的效率至关重要 (Xiu & Zeng, 2008)。

含硫螯合剂

基于硫醇的螯合剂(如 meso-2,3-二巯基琥珀酸 (DMSA))在治疗重金属中毒方面发挥着关键作用,为传统试剂提供了一种毒性较小的替代方案。这些螯合剂展示了动员镉和汞等金属的细胞内沉积物的潜力,为开发新的重金属解毒治疗策略提供了见解 (Bjorklund et al., 2019)。

植物科学中的应用

低分子量 (LMW) 硫醇,包括谷胱甘肽和植物螯合肽,对于维持植物的细胞氧化还原稳态和应对胁迫因子至关重要。了解这些 LMW 硫醇的作用和生物合成有助于增强植物对环境胁迫的适应能力并优化农业实践 (Pivato, Fabrega-Prats, & Masi, 2014)。

先进的药物递送系统

硫醇化聚合物或硫代聚合物已成为抗癌治疗的创新材料,展示了智能药物递送系统 (DDS) 的潜力。硫代聚合物的独特反应性和特性使得纳米制剂的开发能够克服在给药活性药物成分 (API) 中遇到的挑战,特别是在癌症治疗中 (Grosso & de-Paz, 2021)。

尼龙材料的可持续生产

中链二元羧酸 (MDCA) 是尼龙生产的关键,与传统的化学合成相比,可以通过生物合成方式以更环保的方式生产。代谢工程和合成生物学策略在克服生物基 MDCA 生产的效率障碍中发挥着至关重要的作用,促进了纺织和聚合物行业的可持续发展 (Li et al., 2020)。

安全和危害

作用机制

Target of Action

The primary target of (2S,5S)-thiolane-2,5-dicarboxylic acid is Carbapenam-3-carboxylate synthase , an enzyme found in the bacterium Erwinia carotovora . This enzyme plays a crucial role in the biosynthesis of carbapenam-3-carboxylate, a beta-lactam antibiotic of the carbapenem class .

Mode of Action

It is known to interact with its target enzyme, potentially influencing the synthesis of carbapenam-3-carboxylate

Biochemical Pathways

The biochemical pathways affected by (2S,5S)-thiolane-2,5-dicarboxylic acid are related to the synthesis of carbapenam-3-carboxylate . The compound’s interaction with Carbapenam-3-carboxylate synthase could potentially disrupt or modify this pathway, leading to downstream effects on the production of the carbapenem class of antibiotics.

Result of Action

The molecular and cellular effects of (2S,5S)-thiolane-2,5-dicarboxylic acid’s action are likely related to its impact on the synthesis of carbapenam-3-carboxylate . By interacting with Carbapenam-3-carboxylate synthase, the compound could potentially influence the production of this antibiotic, thereby affecting bacterial growth and survival.

属性

IUPAC Name |

(2S,5S)-thiolane-2,5-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKPHLAASBCFGX-IMJSIDKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(SC1C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](S[C@@H]1C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031039 |

Source

|

| Record name | 2,3,4,5-Tetradeoxy-2,5-epithio-D-threo-hexaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17694-78-9 |

Source

|

| Record name | 2,3,4,5-Tetradeoxy-2,5-epithio-D-threo-hexaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2904657.png)

![2-chloro-N-{[1-(2-hydroxyethyl)cyclohexyl]methyl}quinoxaline-6-sulfonamide](/img/structure/B2904659.png)

![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2904660.png)

![2-[[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]furan-3-carboxylic acid](/img/structure/B2904666.png)

![N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide](/img/structure/B2904668.png)

![7-[(2,4-Dichlorophenyl)methyl]-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2904673.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2904674.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2904675.png)